molecular formula C37H30ClN3 B1197965 Spirit blue CAS No. 2152-64-9

Spirit blue

Cat. No. B1197965
CAS RN: 2152-64-9
M. Wt: 552.1 g/mol
InChI Key: JMCKWTQLJNQCTD-UHFFFAOYSA-N
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Description

Spirit Blue, also known as Opal Blue SS, is a dye with the chemical formula C37H30ClN3 . It is used as an indicator in agar for the detection of lipase activity in bacteria .


Molecular Structure Analysis

The molecular structure of Spirit Blue is represented by the formula C37H30ClN3 . This indicates that it is a complex organic compound with 37 carbon atoms, 30 hydrogen atoms, one chlorine atom, and three nitrogen atoms .

Scientific Research Applications

Mineralogy and Classification

“Opal Blue SS” is utilized in mineralogical studies to classify different types of opal. X-ray diffraction (XRD) is the primary method for delineating opal types, such as opal-A, opal-CT, and opal-C. Mid-range infrared spectroscopy is also used as an alternative for classification. This compound aids in the identification and classification of new opal finds from around the world .

Photocatalysis

In the field of photocatalysis, “Opal Blue SS” plays a role in the preparation of spherical TiO2 inverse opals. These structures significantly increase the specific surface area and total pore volume, enhancing the visible-light photodegradation of pollutants like methylene blue. The presence of the inverse opal structure has been shown to improve the photocatalytic activity .

Microbiology

“Opal Blue SS” or “Spirit Blue” is used in microbiology to identify organisms capable of producing the enzyme lipase. Spirit Blue agar contains an emulsion of olive oil and the dye, which reacts with lipase-producing bacteria to create a visible halo around the bacterial growth, indicating the presence of the enzyme .

Enzyme Detection

The compound is also employed in biochemical assays to detect lipase activity. It serves as a substrate that, when hydrolyzed by lipase, releases fatty acids that can be visualized as a color change in the medium. This application is crucial for studying lipid metabolism and the enzymatic activity of various microorganisms .

Food Industry

In the food industry, “Spirit Blue” is used for quality control testing to ensure the safety and quality of food products. It helps in detecting lipolytic bacteria, which can spoil food by breaking down fats and oils, thus maintaining the integrity of food products during storage and distribution .

Environmental Monitoring

“Spirit Blue” is involved in environmental monitoring to assess the presence of lipase-producing microorganisms in various ecosystems. This application is important for understanding the role of these organisms in biodegradation processes and their impact on environmental health .

Chemical Analysis

The compound is used in fluorescence spectroscopy for the analysis of spirit drinks. Many alcoholic beverages contain intrinsic fluorophores, and “Spirit Blue” allows for the determination of these compounds at very low concentrations, often without the need for sample preparation .

Pharmaceutical Research

In pharmaceutical research, “Spirit Blue” can be used to screen for lipase inhibitors, which are potential therapeutic agents for treating conditions related to lipid metabolism disorders. The compound’s interaction with lipase can be measured to identify compounds that effectively inhibit the enzyme’s activity .

Safety And Hazards

While specific safety and hazard information for Spirit Blue is not available in the sources retrieved, it’s generally important to handle all chemical substances with care, using appropriate personal protective equipment and following safety guidelines .

properties

IUPAC Name

4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]-N-phenylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H29N3.ClH/c1-4-10-31(11-5-1)38-34-22-16-28(17-23-34)37(29-18-24-35(25-19-29)39-32-12-6-2-7-13-32)30-20-26-36(27-21-30)40-33-14-8-3-9-15-33;/h1-27,38-39H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCKWTQLJNQCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC=C4)C=C3)C5=CC=C(C=C5)NC6=CC=CC=C6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H30ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3027457
Record name C.I. Solvent Blue 23, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3027457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Opal Blue SS

CAS RN

2152-64-9
Record name Benzenamine, 4,4′-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methylene]bis[N-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2152-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spirit Blue
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002152649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4,4'-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methylene]bis[N-phenyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Solvent Blue 23, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3027457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenyl-4-[[4-(phenylamino)phenyl][4-(phenylimino)cyclohexa-2,5-dien-1-ylidene]methyl]aniline monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.766
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SOLVENT BLUE 23
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/690DO205AX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SPIRIT BLUE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/466
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of Spirit Blue in microbiology?

A1: Spirit Blue is primarily used as an indicator dye in culture media for detecting lipolytic microorganisms. [, , ]

Q2: How does Spirit Blue indicate lipolytic activity?

A2: Spirit Blue dye binds to fatty acids released during the hydrolysis of triglycerides (fats) by lipase enzymes secreted by microorganisms. This interaction leads to a visible color change in the medium, typically from blue to dark blue or the formation of a clear halo around the colonies. [, , , , ]

Q3: Can the degree of color change or halo size on Spirit Blue Agar be related to the level of lipase activity?

A3: While the presence of a color change or halo indicates lipolytic activity, the size of the halo or the intensity of the color change does not necessarily directly correlate with the specific level of lipase activity. Different strains of microorganisms may exhibit varying degrees of color change or halo size even with similar lipase activities. [, ]

Q4: What is the molecular formula and weight of Spirit Blue?

A4: While the provided research papers do not explicitly state the molecular formula and weight of Spirit Blue, they refer to it as an alcohol-soluble aniline blue dye. More detailed chemical information would need to be sourced from chemical databases or supplier documentation.

Q5: How does temperature affect Spirit Blue's performance in detecting lipase activity?

A6: Temperature plays a crucial role in both bacterial growth and enzyme activity. Studies have shown that lipolytic activity, as detected by Spirit Blue, can vary depending on the incubation temperature. For instance, some bacterial isolates failed to demonstrate lipolytic activity on Spirit Blue agar at 50°C, while exhibiting activity at lower temperatures. []

Q6: Does Spirit Blue itself have any catalytic properties in lipolysis?

A7: No, Spirit Blue acts solely as an indicator dye and does not participate in the catalytic process of lipolysis. It only visually reflects the enzymatic activity of lipases produced by the microorganisms. []

A6: The provided research papers primarily focus on practical applications of Spirit Blue and do not delve into computational modeling or QSAR studies related to the dye.

Q7: When was Spirit Blue first introduced as a staining agent?

A27: A research paper from 1941 [] describes a new method for staining connective tissue fibers using alcohol-soluble aniline blue (Spirit Blue) after oxidation with potassium permanganate. This suggests that the use of Spirit Blue as a staining agent dates back to at least the early 1940s.

Q8: Besides microbiology, are there other fields where Spirit Blue is utilized?

A28: Yes, Spirit Blue has applications in histological studies. Research indicates its use in staining connective tissue fibers [, , , ] and Ubisch granules on tapetal membranes in anthers. []

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